molecular formula C17H18N2O2S B5849035 N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B5849035
M. Wt: 314.4 g/mol
InChI Key: SWULGZLIBGEORD-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a carbamothioyl group attached to a 3,4-dimethylphenyl ring and a 4-methoxybenzamide moiety

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-4-7-14(10-12(11)2)18-17(22)19-16(20)13-5-8-15(21-3)9-6-13/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWULGZLIBGEORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as acetone or dichloromethane under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(3,4-dimethylphenyl)carbamothioyl]pentanamide
  • N-[(3,4-dimethylphenyl)carbamothioyl]benzamide

Uniqueness

N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of the 4-methoxybenzamide moiety, which imparts distinct chemical and biological properties.

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